Methyl 6-bromo-2-methyl-3-nitrobenzoate
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Overview
Description
Methyl 6-bromo-2-methyl-3-nitrobenzoate is an organic compound with the molecular formula C9H8BrNO4 It is a derivative of benzoic acid, featuring a bromine atom, a nitro group, and a methyl ester group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-bromo-2-methyl-3-nitrobenzoate typically involves a multi-step process. One common method includes:
Nitration: The introduction of a nitro group to the benzene ring. This step is usually performed using a mixture of concentrated nitric acid and sulfuric acid.
Bromination: The addition of a bromine atom to the benzene ring. This can be achieved using bromine or a bromine source like N-bromosuccinimide (NBS) in the presence of a catalyst.
Esterification: The conversion of the carboxylic acid group to a methyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-bromo-2-methyl-3-nitrobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of various substituted benzoates.
Reduction: Formation of 6-bromo-2-methyl-3-aminobenzoate.
Oxidation: Formation of 6-bromo-2-methyl-3-nitrobenzoic acid.
Scientific Research Applications
Methyl 6-bromo-2-methyl-3-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 6-bromo-2-methyl-3-nitrobenzoate depends on its chemical structure and the specific reactions it undergoes. The nitro group can participate in electron-withdrawing interactions, affecting the reactivity of the benzene ring. The bromine atom can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The ester group can undergo hydrolysis, releasing the corresponding carboxylic acid .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-bromo-6-methylbenzoate
- Methyl 3-nitrobenzoate
- Methyl 6-bromo-3-methoxy-2-methylbenzoate
Uniqueness
Methyl 6-bromo-2-methyl-3-nitrobenzoate is unique due to the presence of both a bromine atom and a nitro group on the benzene ring, which imparts distinct reactivity and potential for diverse chemical transformations. This combination of functional groups makes it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
methyl 6-bromo-2-methyl-3-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO4/c1-5-7(11(13)14)4-3-6(10)8(5)9(12)15-2/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBAPNCIKBLBVIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C(=O)OC)Br)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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